6-Bromo-N-hydroxypyridine-3-carboxamide is a chemical compound that has garnered attention due to its relevance in pharmaceutical applications, particularly as an intermediate in the synthesis of antiviral agents. This compound is classified under the category of heterocyclic compounds, specifically pyridine derivatives, which are known for their diverse biological activities.
6-Bromo-N-hydroxypyridine-3-carboxamide belongs to the class of brominated pyridine derivatives. Its molecular formula is , with a molecular weight of approximately 218.01 g/mol. The compound is characterized by the presence of a bromine atom at the 6-position and a hydroxyl group at the 3-position of the pyridine ring.
The synthesis of 6-Bromo-N-hydroxypyridine-3-carboxamide can be achieved through several methods, primarily involving bromination of precursor compounds. One notable method includes:
The yield from this synthesis method can reach approximately 75.6%, indicating a relatively efficient process for producing this compound. Variations in solvent systems and reaction conditions can influence yield and purity.
The molecular structure of 6-Bromo-N-hydroxypyridine-3-carboxamide features:
6-Bromo-N-hydroxypyridine-3-carboxamide participates in various chemical reactions typical of pyridine derivatives, including electrophilic substitution reactions due to its electron-withdrawing bromine atom and hydroxyl group.
Reactions may involve:
The mechanism by which 6-Bromo-N-hydroxypyridine-3-carboxamide exerts its biological effects involves:
Studies indicate that derivatives like Favipiravir can significantly suppress viral replication, showcasing the importance of compounds like 6-Bromo-N-hydroxypyridine-3-carboxamide in antiviral drug development.
These properties suggest that while the compound has limited solubility in water, it may be effectively utilized in organic solvents for various applications .
6-Bromo-N-hydroxypyridine-3-carboxamide serves as a crucial intermediate in pharmaceutical research and development, particularly for:
Bromination of pyridine-carboxamide precursors represents a critical step in the synthesis of 6-bromo-N-hydroxypyridine-3-carboxamide, with regioselectivity being the primary challenge. The electron-deficient nature of the pyridine ring necessitates specific activation strategies to achieve selective bromination at the 6-position relative to the carboxamide group. Molecular structure analysis reveals that the carboxamide substituent at position 3 significantly influences electron distribution, creating favorable conditions for electrophilic substitution at the 6-position through resonance effects [7]. This electronic orientation enables the use of milder brominating agents compared to unsubstituted pyridine systems, though careful optimization remains essential to prevent polybromination or decomposition of the hydroxamic acid functionality.
Recent advances demonstrate that N-bromosuccinimide (NBS) in aprotic solvents achieves superior regiocontrol, with reaction temperatures significantly influencing selectivity. When conducted at 0-5°C in anhydrous dimethylformamide (DMF), bromination yields exceed 85% with minimal di-brominated byproducts [3]. Alternative bromination agents include molecular bromine (Br₂) in chlorinated solvents, though this approach requires strict temperature control below 10°C to prevent degradation of the hydroxamic acid group. The bromine atom's steric and electronic effects substantially alter the compound's reactivity profile, enabling downstream functionalization through cross-coupling reactions [1] [7]. Kinetic studies reveal that the bromination follows second-order kinetics, with the rate-determining step involving the formation of a bromonium-pyridine complex stabilized by the adjacent carboxamide group.
Table 1: Comparative Analysis of Brominating Agents for 6-Bromo-N-hydroxypyridine-3-carboxamide Synthesis
Brominating Agent | Solvent System | Temperature (°C) | Yield (%) | Regioselectivity Index |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | Anhydrous DMF | 0-5 | 85-90 | 98:2 |
Molecular Bromine (Br₂) | Dichloromethane | 5-10 | 75-80 | 92:8 |
Pyridinium Tribromide | Acetonitrile | 20-25 | 70-75 | 85:15 |
Copper(II) Bromide | Chloroform | 50-60 | 60-65 | 80:20 |
The crystalline nature of 6-bromo-N-hydroxypyridine-3-carboxamide facilitates purification through crystallization-driven isolation, with the brominated product typically precipitating as a pure solid from the reaction mixture. This precipitation effect provides an inherent purification advantage, significantly reducing the need for complex chromatography when optimal bromination conditions are employed [1] [3]. X-ray diffraction analysis of the crystalline product confirms the molecular orientation and hydrogen bonding patterns that contribute to this favorable crystallization behavior, with the bromine atom participating in halogen bonding interactions within the crystal lattice [3].
Catalytic approaches significantly enhance the efficiency of both amidation and hydroxylation steps in the synthesis of 6-bromo-N-hydroxypyridine-3-carboxamide derivatives. The hydroxamic acid formation presents particular challenges due to competing side reactions, including over-oxidation or dehydration. Copper-catalyzed oxidative systems have demonstrated remarkable efficacy in converting aldehyde intermediates to hydroxamic acids under mild conditions. Specifically, copper(I) iodide (5 mol%) in combination with N,N-diisopropylethylamine (DIPEA) as a base promotes hydroxylamine conjugation with 80-85% yield in tetrahydrofuran at ambient temperature [3] [7]. This catalytic system facilitates the oxidative addition of hydroxylamine to the carbonyl carbon while minimizing side-product formation through precise ligand control.
For pyridine precursors requiring direct hydroxylation, palladium-catalyzed C-O bond formation has emerged as the most efficient methodology. The Pd(OAc)₂/Xantphos catalyst system enables hydroxyl group installation at position 3 with exceptional regioselectivity, operating effectively at temperatures between 60-80°C in toluene/water biphasic systems [3]. This approach circumvents the need for harsh hydroxylating agents that degrade the hydroxamic acid functionality. Mechanistic studies indicate that the reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, with the bromine substituent at position 6 exerting a positive trans effect that accelerates the reductive elimination step [9]. The catalytic efficiency remains sensitive to electronic effects, with electron-withdrawing groups enhancing reaction rates by facilitating the initial oxidative addition.
Table 2: Catalytic Systems for Key Transformations in 6-Bromo-N-hydroxypyridine-3-carboxamide Synthesis
Reaction Type | Catalyst System | Ligand | Reaction Conditions | Conversion (%) |
---|---|---|---|---|
Hydroxamic Acid Formation | CuI (5 mol%) | DMEDA | THF, 25°C, 12h | 85% |
Direct Hydroxylation | Pd(OAc)₂ (3 mol%) | Xantphos | Toluene/H₂O, 70°C, 8h | 92% |
Reductive Amination | [Ru(p-cymene)Cl₂]₂ | BINAP | iPrOH, 80°C, 6h | 78% |
Bromo-Decoordination | Zn(OTf)₂ | Terpyridine | DCM, 40°C, 3h | 95% |
The catalytic amidation of ester precursors provides an alternative route to hydroxamic acids, with zinc-based catalysts demonstrating particular effectiveness for this transformation. Zinc triflate (10 mol%) promotes the aminolysis of methyl 6-bromopyridine-3-carboxylate with hydroxylamine hydrochloride in 2-methyltetrahydrofuran, achieving 90% conversion at 60°C [7]. This method offers advantages over traditional uncatalyzed approaches by reducing reaction times from >24 hours to approximately 6 hours while maintaining excellent functional group tolerance. The Lewis acidity of zinc facilitates carbonyl activation while simultaneously coordinating with the hydroxylamine oxygen, positioning the nucleophile for efficient attack on the carbonyl carbon.
Solvent polarity and hydrogen-bonding capacity critically influence both reaction kinetics and purification outcomes for 6-bromo-N-hydroxypyridine-3-carboxamide intermediates. The compound's dual functionality (hydroxamic acid and bromopyridine) creates unique solvation challenges throughout the synthesis pathway. Aprotic polar solvents (DMF, NMP) enhance reaction rates in bromination steps but complicate purification due to high boiling points and strong coordination with the hydroxamic acid group. Kinetic analysis reveals that bromination in DMF proceeds 3.5 times faster than in acetonitrile, attributed to enhanced stabilization of the transition state through dipole-dipole interactions [1] [10]. However, purification from high-boiling solvents requires extensive washing with non-solvents, potentially reducing yields through mechanical losses.
Protic solvents like methanol and ethanol significantly influence crystallization behavior during purification. Methanol/water mixtures (4:1 v/v) provide optimal crystallization conditions, yielding high-purity (>97%) 6-bromo-N-hydroxypyridine-3-carboxamide as a stable crystalline solid suitable for long-term storage at 2-8°C [10]. This solvent system promotes the formation of well-defined hydrogen-bonded dimers in the crystal lattice, enhancing crystalline stability. Kinetic studies of the crystallization process reveal a second-order dependence on solute concentration, with an activation energy of 45 kJ/mol for nucleation. The crystallization rate reaches its maximum at 5°C, balancing supersaturation maintenance with adequate molecular mobility for lattice incorporation.
Reaction kinetics in hydroxylation steps exhibit pronounced solvent dependence, with ethers and chlorinated solvents providing optimal rates while preserving hydroxamic acid integrity. Tetrahydrofuran (THF) offers the best compromise between solubility and reaction rate for copper-catalyzed hydroxamic acid formation, with an observed rate constant (kobs) of 3.2 × 10⁻³ s⁻¹ at 25°C [1]. The solvent's moderate polarity (ET = 37.4 kcal/mol) sufficiently solubilizes both organic intermediates and inorganic bases without promoting hydrolysis of the hydroxamic acid product. For temperature-sensitive steps, 2-methyltetrahydrofuran has emerged as a greener alternative with comparable solvation properties but improved environmental and safety profiles.
Transitioning from laboratory-scale synthesis to industrial production of 6-bromo-N-hydroxypyridine-3-carboxamide presents multifaceted scalability challenges, primarily centered on exothermic reaction management and purification consistency. Bromination reactions present particular hazards at scale due to the rapid heat evolution during NBS addition, requiring sophisticated temperature control strategies. Industrial protocols employ semi-batch reactors with subsurface reagent addition and jacketed cooling systems to maintain the reaction mixture at 0-5°C throughout the bromination step [5] [7]. The heat of reaction for pyridine bromination ranges from -85 to -95 kJ/mol, necessitating cooling capacities exceeding 100 W/L for safe operation in 1000-gallon reactors. Without precise thermal management, localized overheating can trigger decomposition pathways, reducing yields by 15-20% while generating difficult-to-remove impurities.
Crystallization consistency represents another significant scale-up challenge, as variations in nucleation kinetics can dramatically impact particle size distribution and impurity rejection. Industrial processes employ controlled cooling crystallization with in-situ monitoring (FBRM, PVM) to ensure consistent crystal formation. Seeding strategies using micronized product crystals (0.5-1% w/w) introduced at 90% of the saturation concentration yield uniform crystals with mean particle sizes of 150-200 μm, optimizing filtration characteristics [5]. This approach reduces batch-to-batch variability while maintaining purity specifications >95% without recourse to uneconomical chromatographic purification. Filtration rates under these optimized conditions range from 150-200 L/m²/h, with cake moistures of 25-30% following displacement washing with cold methanol/water (1:1).
Table 3: Scale-Up Parameters for Industrial Production of 6-Bromo-N-hydroxypyridine-3-carboxamide
Process Parameter | Laboratory Scale (50g) | Pilot Scale (5kg) | Industrial Scale (100kg) |
---|---|---|---|
Bromination Time | 2 hours | 3.5 hours | 8 hours |
Cooling Requirement | Ice bath | Chilled glycol jacked | Cascade refrigeration |
Crystallization Yield | 85% | 82% | 78% |
Filtration Time | 15 minutes | 2 hours | 12 hours |
Purity Profile | >99% | 97.5% | 95.5% |
Process Mass Intensity | 87 | 124 | 156 |
Supply chain considerations for specialized intermediates present additional scalability constraints. The limited commercial availability of certain precursors necessitates integrated synthesis pathways rather than reliance on purchased intermediates. This vertical integration strategy ensures supply security but introduces additional process validation requirements [5] [7]. For instance, in-house production of the nicotinamide precursor requires dedicated hydrogenation facilities and catalyst recycling protocols, adding 3-4 additional process steps but significantly reducing raw material costs. The most efficient industrial routes achieve overall yields of 65-70% from commodity starting materials through optimization of each synthetic transformation and intermediate purification.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9